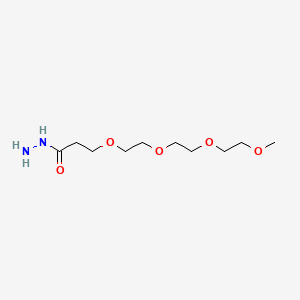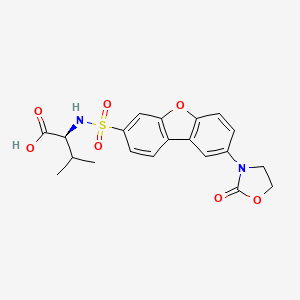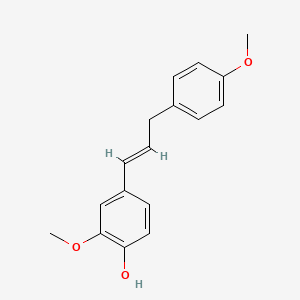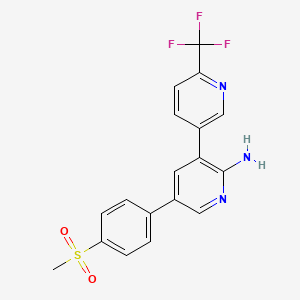
m-PEG4-Hydrazide
Descripción general
Descripción
m-PEG4-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a hydrophilic compound that enhances the water solubility of the molecules it is attached to. The compound contains a hydrazide group, which reacts with aldehydes to form hydrazone bonds, making it useful in various bioconjugation applications .
Mecanismo De Acción
Target of Action
m-PEG4-Hydrazide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain an aldehyde or ketone group . The hydrazine moiety of this compound reacts with these groups to form semi-permanent hydrazone bonds .
Mode of Action
This compound operates by connecting two different ligands through a linker . One of these ligands is for an E3 ubiquitin ligase, and the other is for the target protein . This interaction allows this compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, this compound can influence various downstream effects, depending on the specific function of the degraded protein .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely influenced by its PEG-based structure . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media , which can enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific target protein being degraded . By selectively degrading target proteins, this compound can influence a variety of cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of aldehyde or ketone groups in the target protein is necessary for this compound to form hydrazone bonds . Additionally, the hydrophilic nature of the PEG linkers can enhance the compound’s stability and efficacy in aqueous environments .
Análisis Bioquímico
Biochemical Properties
m-PEG4-Hydrazide plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment of PEG to proteins and other biomolecules, which can decrease aggregation and increase solubility . This compound, as a PEG linker, is used to synthesize PROTAC , a type of drug that can degrade disease-causing proteins in cells .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in PEGylation. By attaching to proteins, it can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, PEGylation can prevent the recognition of the protein by the immune system, thereby prolonging the half-life of the protein .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the process of PEGylation, this compound forms a covalent bond with the target protein, which can lead to changes in the protein’s function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the PEGylation process can improve the stability of proteins, preventing their degradation . Long-term effects on cellular function, such as changes in protein activity and half-life, can also be observed .
Metabolic Pathways
This compound is involved in the metabolic pathway of PEGylation . This process can affect metabolic flux and metabolite levels by altering the properties of proteins and other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to the proteins it is attached to. The PEGylation process can affect the localization or accumulation of these proteins .
Subcellular Localization
The subcellular localization of this compound is determined by the proteins it is attached to. Through PEGylation, it can be directed to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-Hydrazide typically involves the reaction of polyethylene glycol with hydrazine. The process can be summarized as follows:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate, mesylate, or bromide derivative.
Nucleophilic Substitution: The activated polyethylene glycol derivative undergoes nucleophilic substitution with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG4-Hydrazide undergoes several types of chemical reactions, including:
Condensation Reactions: The hydrazide group reacts with aldehydes and ketones to form hydrazone bonds.
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Aldehydes and Ketones: React with the hydrazide group to form hydrazones.
Nucleophiles: Participate in substitution reactions with the activated polyethylene glycol derivative
Major Products Formed
Hydrazones: Formed from the reaction of this compound with aldehydes and ketones.
Substituted Polyethylene Glycol Derivatives: Formed from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
m-PEG4-Hydrazide has a wide range of applications in scientific research, including:
Biology: Employed in bioconjugation applications to label glycoproteins and carbohydrate-containing compounds.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of various bioconjugates and as a reagent in chemical synthesis.
Comparación Con Compuestos Similares
m-PEG4-Hydrazide can be compared with other polyethylene glycol-based linkers, such as:
m-PEG-Hydrazide: Similar to this compound but with different molecular weights and chain lengths.
Biotin-PEG4-Hydrazide: Contains a biotin group and is used for biotinylation applications.
Uniqueness
This compound is unique due to its specific hydrazide group, which allows for the formation of stable hydrazone bonds. This property makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Propiedades
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJIGUIALJCPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)



![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)




